1-Bromo-3-chloroisoquinoline
Description
1-Bromo-3-chloroisoquinoline is a halogenated derivative of isoquinoline, a heterocyclic aromatic compound widely utilized in medicinal chemistry and organic synthesis. These compounds typically serve as intermediates in synthesizing pharmaceuticals, agrochemicals, or ligands for metal-catalyzed reactions [1]. The bromine and chlorine substituents at positions 1 and 3, respectively, likely influence its reactivity, solubility, and electronic properties, making it valuable for cross-coupling reactions (e.g., Suzuki-Miyaura) or as a directing group in functionalization reactions.
Properties
IUPAC Name |
1-bromo-3-chloroisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-7-4-2-1-3-6(7)5-8(11)12-9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXJBDLUWINPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloroisoquinoline can be synthesized through various methods. One common approach involves the bromination and chlorination of isoquinoline. The reaction typically involves the use of bromine and chlorine in the presence of a suitable solvent and catalyst. For example, isoquinoline can be brominated by heating its hydrochloride with bromine in nitrobenzene, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, using advanced techniques and equipment to ensure consistent quality. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
1-Bromo-3-chloroisoquinoline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the compound can participate in various chemical reactions, influencing the reactivity and properties of the molecule. The exact mechanism depends on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-bromo-3-chloroisoquinoline (inferred properties) with structurally related halogenated isoquinolines based on available evidence:
Key Findings:
Structural Variations: Positional Isomerism: The reactivity and applications of these compounds depend heavily on halogen positions. For example, 7-bromo-3-chloroisoquinoline is optimized for nucleophilic aromatic substitution, whereas 1-bromo-4-chloroisoquinoline may favor electrophilic reactions due to electronic effects. Dichloro Derivatives: 7-Bromo-1,3-dichloroisoquinoline exhibits higher molecular weight and enhanced steric hindrance, making it suitable for selective coupling reactions.
Safety Profiles: Most analogs (e.g., 7-bromo-1-chloroisoquinoline , 1-bromo-4-chloroisoquinoline ) are classified as toxic (Hazard Code T) with risks of skin/eye irritation (R36/37/38) and acute toxicity (R25). 7-Bromo-1,3-dichloroisoquinoline requires stringent first-aid measures, including oxygen administration during inhalation exposure .
Synthetic Utility: 7-Bromo-3-chloroisoquinoline and 6-bromo-1-chloroisoquinoline are preferred for small-scale pharmaceutical synthesis due to high purity (≥98%) and commercial availability. Dichloro derivatives (e.g., ) are niche intermediates for complex molecule assembly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
